5,7,4'-Trihydroxy-8-methylflavanone
Overview
Description
The compound 5,7,4'-Trihydroxy-8-methylflavanone is a flavanone, a type of flavonoid. Flavonoids are a diverse group of phytonutrients found in almost all fruits and vegetables. They are known for their beneficial effects on health, including antioxidant, anti-inflammatory, and anticancer properties. While the specific compound 5,7,4'-Trihydroxy-8-methylflavanone is not directly mentioned in the provided papers, related compounds have been studied extensively.
Synthesis Analysis
The synthesis of flavanone derivatives often involves the cyclization of chalcones. Paper discusses the stereochemistry of the enzymatic cyclization of 4,2',4'-trihydroxychalcone to 7,4'-dihydroxyflavanone by isomerases from mung bean seedlings, which leads to the (–)(2S)-7,4'-dihydroxyflavanone. This process is crucial for understanding the synthesis of similar compounds, such as 5,7,4'-Trihydroxy-8-methylflavanone.
Molecular Structure Analysis
The molecular structure of flavanones is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). This structure is associated with various biological activities. In paper , the structure of 5,3',4'-Trihydroxy-7-methoxyflavanone was determined using spectroscopic methods and single-crystal X-ray diffraction, which revealed the presence of two enantiomers within the crystal lattice.
Chemical Reactions Analysis
Flavanones can undergo various chemical reactions, including oxidation and conjugation. The presence of hydroxyl groups in the structure can lead to the formation of hydrogen bonds, as discussed in paper , where the intermolecular interactions of 5,7,3',5'-tetrahydroxyflavanone were studied. These interactions can influence the reactivity and biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of flavanones, such as solubility, can be influenced by the substitution of different functional groups. Paper examines the solubilities of 4',5,7-triacetoxyflavanone in various organic solvents and how these properties change with temperature. Understanding the solubility of flavanones is important for their application in pharmaceutical formulations.
Scientific Research Applications
Allelopathic Potential
5,7,4'-Trihydroxy-8-methylflavanone has been identified in the root exudate of Desmodium uncinatum. This compound is part of a group of isoflavanones that play a role in allelopathy, a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. These compounds have shown potential in inducing germination of seeds from parasitic weeds and inhibiting radical growth, suggesting a role in plant defense and soil ecology (Tsanuo et al., 2003).
Antioxidant and Antibacterial Properties
Research on Erythrina livingstoniana identified compounds structurally similar to 5,7,4'-Trihydroxy-8-methylflavanone, exhibiting significant antioxidant and antibacterial activities. These activities are crucial in combatting oxidative stress and bacterial infections, indicating potential pharmaceutical applications (Bedane et al., 2015).
Radical Scavenging Activity
A study on Gnetum macrostachyum reported the isolation of compounds including 5,7,4'-Trihydroxy-8-methylflavanone, which demonstrated radical scavenging activity. This suggests its potential application in preventing oxidative damage in biological systems (Saisin et al., 2009).
Antimutagenic Activity
Flavanones structurally related to 5,7,4'-Trihydroxy-8-methylflavanone, isolated from the flowers of Azadirachta indica, have shown potent antimutagenic activities against certain mutagens. This indicates their potential application in cancer prevention or therapy (Nakahara et al., 2003).
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYLXBMPRDZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,4'-Trihydroxy-8-methylflavanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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